Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate
Description
Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate is a sodium salt derived from the trihydroxypentanedioic acid isomer with the stereochemical configuration (2R,3s,4S). Its parent acid, (2R,3s,4S)-2,3,4-trihydroxypentanedioic acid (CAS 33012-62-3), features three hydroxyl groups and two carboxylate moieties on a five-carbon chain . The sodium salt form enhances solubility in aqueous environments, making it suitable for applications in pharmaceuticals, agrochemicals, or material science, though specific industrial uses remain less documented compared to analogs like citrate salts.
The compound’s stereochemistry is critical: the (2R,3s,4S) configuration distinguishes it from other diastereomers, influencing its physicochemical properties (e.g., solubility, melting point) and biological interactions.
Properties
Molecular Formula |
C5H6Na2O7 |
|---|---|
Molecular Weight |
224.08 g/mol |
IUPAC Name |
disodium;(2R,4S)-2,3,4-trihydroxypentanedioate |
InChI |
InChI=1S/C5H8O7.2Na/c6-1(2(7)4(9)10)3(8)5(11)12;;/h1-3,6-8H,(H,9,10)(H,11,12);;/q;2*+1/p-2/t1?,2-,3+;; |
InChI Key |
XWSQGJPHMLUZEL-MLFDNCOYSA-L |
Isomeric SMILES |
[C@@H](C([C@@H](C(=O)[O-])O)O)(C(=O)[O-])O.[Na+].[Na+] |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(C(=O)[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate typically involves the selective hydroxylation of pentanedioic acid derivatives. One common method includes the use of catalytic hydrogenation in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions. The reaction is carried out in an aqueous medium to facilitate the formation of the desired hydroxylated product.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, facilitating biochemical reactions. Its hydroxyl groups enable it to form hydrogen bonds with active sites of enzymes, thereby influencing their activity and function.
Comparison with Similar Compounds
Stereoisomers of Trihydroxypentanedioic Acid Salts
The compound’s closest analogs are its stereoisomers, including:
Key Differences :
- Stereochemistry alters hydrogen-bonding networks and crystal packing, impacting melting points and solubility. For example, the (2R,3s,4S) isomer may exhibit higher aqueous solubility than the (2R,4R) form due to optimized hydroxyl group orientation.
- Biological activity diverges significantly.
Dihydroxypentanedioic Acid Derivatives
Compounds like (2R,3R)-2,3-dihydroxypentanedioic acid lack the third hydroxyl group, reducing their polarity and metal-chelating capacity.
- Applications : Dihydroxy analogs are less effective in applications requiring strong chelation (e.g., anticoagulants, food preservatives).
- Acidity : The additional hydroxyl group in the trihydroxy variant increases acidity (lower pKa values), enhancing its reactivity in buffer systems or catalytic processes .
Other Trihydroxycarboxylate Salts
- This aromatic structure enhances UV absorption, making it suitable for photostabilizers or sensors .
- Citrate Salts (e.g., sodium citrate): Widely used in food and pharmaceuticals due to superior chelation and buffering capacity. The citrate backbone (six-carbon chain with three carboxylates) provides broader industrial applicability than the pentanedioate’s shorter chain .
Data Table: Comparative Overview
Research Findings and Limitations
- Stereochemical Purity : Synthesis of (2R,3s,4S)-trihydroxypentanedioate requires precise chiral resolution techniques, increasing production costs compared to racemic mixtures of dihydroxy analogs.
- Pharmacological Potential: While citrates and benzoyloxyacetates are well-studied, the trihydroxypentanedioate’s bioactivity remains underexplored. Hypothetical applications include antioxidation or enzyme inhibition, akin to citrates’ roles in metabolic pathways .
- Industrial Relevance : The compound’s niche status limits commercial adoption; however, its unique structure positions it as a candidate for specialized applications (e.g., asymmetric catalysis or biodegradable chelators).
Biological Activity
Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate, commonly referred to as sodium valerate, is a sodium salt derived from valeric acid, and it possesses unique biological activities that have garnered attention in various fields of research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
Sodium valerate is characterized by its trihydroxy structure and the presence of a pentanedioate backbone. This compound is soluble in water and exhibits properties similar to gamma-aminobutyric acid (GABA), which is significant for its neurological effects.
- GABAergic Activity : Sodium valerate has been shown to increase GABA levels in the brain, which may contribute to its anxiolytic effects. This increase is observed across various biological matrices including stool and blood .
- Gene Expression Modulation : Transcriptomic analyses indicate that sodium valerate influences gene expression pathways related to potassium channels, inflammation responses, and neurotransmitter degradation. These changes suggest a broad impact on neuronal function and behavior .
- Microbiome Interaction : The compound also interacts with gut microbiota, leading to metabolic changes that can affect systemic inflammation and behavior. This microbiome-mediated effect highlights the potential of sodium valerate as a therapeutic agent for conditions influenced by gut health .
1. Neurobehavioral Effects
Sodium valerate has been investigated for its potential to reduce alcohol consumption in animal models. A study demonstrated that oral supplementation for ten days led to a 40% reduction in excessive drinking behaviors in male mice. This effect was accompanied by a significant decrease in blood ethanol concentration (53%) and improvements in anxiety-like behaviors without altering food or water intake .
2. Cardiovascular Implications
Research into dietary sodium restriction has highlighted the role of sodium compounds like sodium valerate in managing blood pressure and cardiovascular health. In chronic kidney disease (CKD) patients, dietary sodium restriction has shown significant reductions in blood pressure and proteinuria levels, suggesting that sodium's role extends beyond mere electrolyte balance to influencing renal health .
Case Studies
Case Study 1: Alcohol Consumption Reduction
- Objective : To evaluate the effect of sodium valerate on alcohol consumption.
- Methodology : Male mice were administered sodium valerate over ten days.
- Findings : Significant reduction in alcohol intake and blood ethanol levels; improved anxiety-like behaviors were noted .
Case Study 2: Sodium Restriction in CKD
- Objective : To assess the impact of sodium intake on blood pressure and kidney function.
- Methodology : A double-blind trial involving dietary sodium modification.
- Findings : Sodium restriction resulted in meaningful reductions in systolic/diastolic blood pressure (10/4 mmHg) and decreased proteinuria levels .
Data Tables
| Study | Subject | Intervention | Key Findings |
|---|---|---|---|
| 1 | Mice | Sodium Valerate Supplementation | 40% reduction in alcohol consumption; 53% decrease in blood ethanol concentration |
| 2 | CKD Patients | Sodium Restriction | 10/4 mmHg reduction in BP; halved proteinuria levels |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
